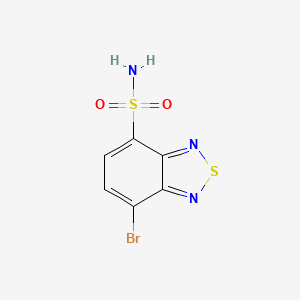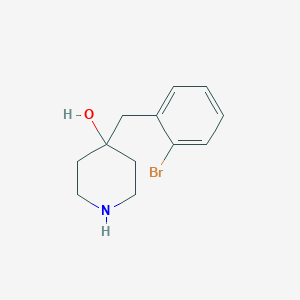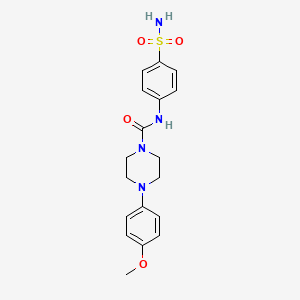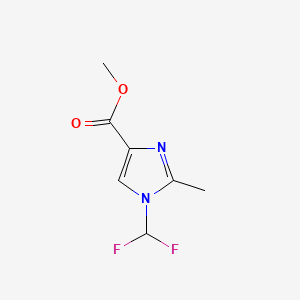
methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the difluoromethylation of an imidazole precursor. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions. The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the imidazole precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process. The use of metal-based catalysts and radical initiators can also enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated imidazole derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .
Scientific Research Applications
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and carboxylate ester groups but has a pyrazole ring instead of an imidazole ring.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar to the above compound but with an ethyl ester group.
Uniqueness
Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methyl groups on the imidazole ring enhances its reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 1-(difluoromethyl)-2-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-10-5(6(12)13-2)3-11(4)7(8)9/h3,7H,1-2H3 |
InChI Key |
SXFKWFNNSKGWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


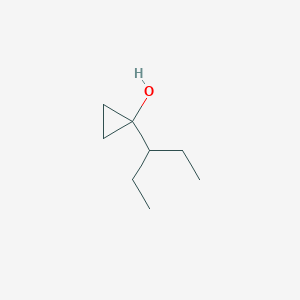

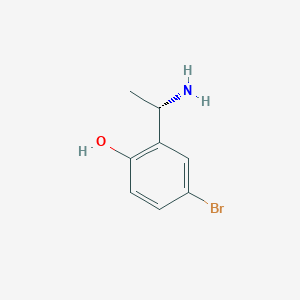

![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)


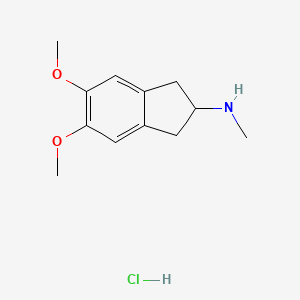
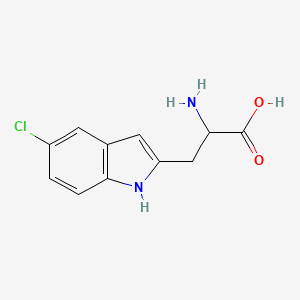
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
